![molecular formula C12H17NO3 B1319945 5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid CAS No. 926216-07-1](/img/structure/B1319945.png)
5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid” is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid” consists of a furoic acid group attached to a 3-methylpiperidine group . The exact structure can be represented as CC1CCCN(C1)CC2=CC=C(O2)C(=O)O .Physical And Chemical Properties Analysis
“5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid” has a molecular weight of 223.27 and a molecular formula of C12H17NO3 . Other physical and chemical properties are not specified in the sources I found.Scientific Research Applications
Proteomics Research
5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is involved in the identification and quantification of proteins, understanding their interactions, and determining their functional activity within the biological system .
Synthesis of Unsymmetrical Ureas
In the field of organic synthesis, this compound plays a crucial role in the formation of unsymmetrical ureas. These ureas have diverse applications, including medicinal chemistry where they are used as scaffolds for drug development .
Development of Antibacterial Agents
The compound is used in synthesizing antibacterial imidazolium, pyrrolidinium, and piperidinium salts. These salts are studied for their potential as antibacterial agents, which is critical in the fight against antibiotic-resistant bacteria .
Chemical Synthesis of Goniodomin A
5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid: is a precursor in the chemical synthesis of the C1-C16 segment of goniodomin A. Goniodomin A is a marine toxin with antifungal and cytotoxic properties, and its synthesis is significant for the study of marine natural products .
Chromatography and Mass Spectrometry
This compound finds its application in chromatography and mass spectrometry, which are analytical techniques used to separate, identify, and quantify each component in a mixture. It aids in the development of protocols and methodologies for these techniques .
properties
IUPAC Name |
5-[(3-methylpiperidin-1-yl)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9-3-2-6-13(7-9)8-10-4-5-11(16-10)12(14)15/h4-5,9H,2-3,6-8H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXNIYZKBVFNRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

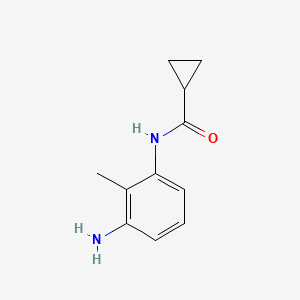

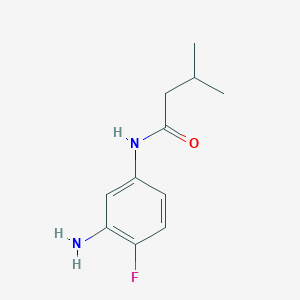
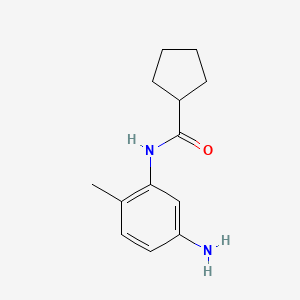
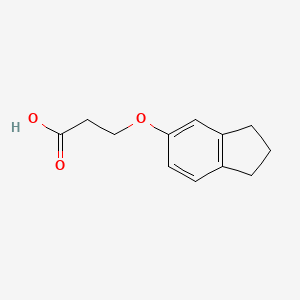

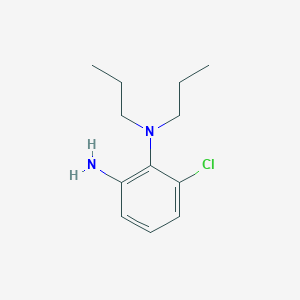

![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid](/img/structure/B1319887.png)



![6,9-Diazaspiro[4.5]decane](/img/structure/B1319895.png)
![4-[4-(3-Oxobutyl)phenoxy]benzonitrile](/img/structure/B1319896.png)